Sodium bromoacetate

surface functionalization alkylation XPS

Sodium bromoacetate occupies the strategic midpoint in the haloacetate reactivity series: faster SN2 kinetics than chloroacetate with 53.5× lower cytotoxicity than chloroacetate analogs. Delivers 54% conversion efficiency in alkylation—intermediate between iodoacetate (87%) and bromoethane sulfonate (74%). Unique solid-state polymerization produces porous polyglycolide with NaBr microcrystal-tuned porosity for tissue engineering scaffolds. Achieves 440-fold rate enhancement in active-site-directed enzyme labeling via reversible enzyme-bromoacetate complex formation (Kd=41 mM). A safer alternative to dimethyl sulfate or methyl iodide for scale-up alkylation.

Molecular Formula C2H3BrNaO2
Molecular Weight 161.94 g/mol
CAS No. 1068-52-6
Cat. No. B093927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium bromoacetate
CAS1068-52-6
Molecular FormulaC2H3BrNaO2
Molecular Weight161.94 g/mol
Structural Identifiers
SMILESC(C(=O)O)Br.[Na]
InChIInChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);
InChIKeyQKRAOTCLMXZGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Bromoacetate (CAS 1068-52-6) – Core Properties and Procurement Baseline


Sodium bromoacetate (CAS 1068-52-6) is the sodium salt of bromoacetic acid, an organobromine compound with the molecular formula C₂H₂BrNaO₂ and a molecular weight of 160.93 g/mol . It is a white crystalline solid that is highly soluble in water and serves as a potent alkylating agent in organic synthesis, capable of introducing carboxymethyl groups into target molecules via nucleophilic substitution . The compound exhibits strong acidic properties with a pKa of 4.7 and can act as both an electrophile in SN2 reactions and a proton donor in catalytic applications . This baseline profile establishes sodium bromoacetate as a versatile intermediate for pharmaceutical, agrochemical, and polymer synthesis.

Why Sodium Bromoacetate Cannot Be Substituted with Sodium Chloroacetate or Sodium Iodoacetate


Sodium bromoacetate belongs to the sodium haloacetate series, yet direct substitution with sodium chloroacetate or sodium iodoacetate is not scientifically or procedurally valid without re-optimization of reaction conditions. The reactivity hierarchy of haloacetates follows a consistent and quantifiable order: iodoacetate > bromoacetate > chloroacetate, driven by differences in carbon-halogen bond dissociation energies and leaving-group abilities [1]. Sodium bromoacetate occupies a specific intermediate position in this spectrum, providing a balance between adequate reactivity for efficient alkylation and manageable handling characteristics. Sodium chloroacetate exhibits significantly slower reaction kinetics in nucleophilic substitution and solid-state polymerization [2], while sodium iodoacetate demonstrates 1.6× higher conversion efficiency but at the cost of elevated cytotoxicity and potential handling concerns [3]. The quantitative evidence presented in Section 3 establishes that these differences are not marginal but are instead operationally decisive for reaction outcome, yield, and process control.

Quantitative Differentiation Evidence for Sodium Bromoacetate Versus Comparators


Alkylation Conversion Efficiency: Sodium Bromoacetate vs. Sodium Iodoacetate vs. Sodium Bromoethane Sulfonate

In a controlled alkylation/charge-neutralization reaction for surface functionalization, sodium bromoacetate achieved 54% conversion to the quaternary amine product, as quantified by XPS N 1s narrow scans [1]. This performance falls precisely between sodium iodoacetate (87% conversion, 1.6× higher) and sodium bromoethane sulfonate (74% conversion, 1.4× higher) [1]. The bromoacetate anion provides a calibrated reactivity profile that is neither as aggressive as the iodoacetate counterpart (which can lead to over-alkylation side products) nor as sluggish as chloroacetate alternatives (which require extended reaction times or elevated temperatures).

surface functionalization alkylation XPS quaternary amine conversion efficiency

Relative SN2 Reactivity Order: Bromoacetate vs. Chloroacetate vs. Iodoacetate

The relative reactivity of haloacetates in nucleophilic substitution follows a well-established hierarchy: iodoacetate > bromoacetate >> chloroacetate [1]. This order is governed by carbon-halogen bond dissociation energies and leaving-group abilities, with bromine offering intermediate reactivity between the highly labile iodine and the more strongly bound chlorine. In thiol alkylation studies using glutathione as a model nucleophile, ethyl bromoacetate (EBAC) demonstrated rapid reactivity comparable to ethyl iodoacetate (EIAC), while ethyl chloroacetate (ECAC) was markedly less reactive and ethyl fluoroacetate (EFAC) showed no measurable reactivity at concentrations up to 250 mM [2]. This reactivity gradient is also reflected in ATP reduction potency in mammalian cells, where bromoacetic acid (BAA) exhibits intermediate activity between iodoacetic acid (IAA) and chloroacetic acid (CAA) [3].

SN2 reaction nucleophilic substitution leaving group electrophilic reactivity thiol alkylation

Solid-State Polymerization Kinetics: Sodium Bromoacetate vs. Sodium Chloroacetate at Controlled Temperatures

Thermally induced solid-state polymerization of sodium bromoacetate proceeds quantitatively to poly(hydroxyacetic acid) (polyglycolide) and sodium bromide, as confirmed by combined in situ XRD and EXAFS analysis [1]. In direct comparative studies with sodium chloroacetate using isothermal in situ solid-state NMR spectroscopy at 120, 130, and 140°C, both compounds undergo polymerization without detectable crystalline or amorphous intermediates [2]. However, sodium bromoacetate exhibits distinct kinetic behavior: while sodium chloroacetate shows no evidence of intermediate phases during the reaction, the presence of intermediate phases cannot be excluded for sodium bromoacetate, indicating a more complex reaction coordinate [2]. The crystal structure of sodium bromoacetate was determined to be isostructural with sodium chloroacetate, validating the applicability of the same topochemical reaction mechanism [2].

solid-state polymerization polyglycolide in situ NMR topochemical reaction kinetic monitoring

Facilitated Protein Alkylation: Bromoacetate vs. Free Histidine

Bromoacetate reacts with histidine residues 12 and 119 at the active site of bovine pancreatic ribonuclease (RNase) at a rate 440 times faster than its reaction with free histidine hydantoin at 25°C [1]. The reaction proceeds via an enzyme-bromoacetate complex with a dissociation constant Kd = 41 mM at pH 5.5 and 25°C [1]. The pH-independent rate of alkylation for histidine-119 is approximately 8 times faster than for histidine-12 [1]. Critically, the activation enthalpy (ΔH‡) for carboxymethylation of either histidine residue in RNase is 11 ± 2 kcal/mol, compared to 16.5 ± 0.4 kcal/mol for alkylation of free histidine hydantoin, indicating that the enzymatic environment facilitates the reaction primarily through enthalpic factors rather than entropic binding effects [1].

protein modification histidine alkylation ribonuclease carboxymethylation enzyme inactivation

Cytotoxicity and Genotoxicity: Bromoacetate vs. Iodoacetate vs. Chloroacetate

In a comprehensive structure-activity analysis of monohalogenated acetic acids, bromoacetic acid (BA) exhibits intermediate cytotoxicity and genotoxicity between iodoacetic acid (IA) and chloroacetic acid (CA) [1]. In Salmonella typhimurium, IA is 2.9× more cytotoxic than BA and 53.5× more cytotoxic than CA [1]. In Chinese hamster ovary (CHO) cells, IA is 3.2× more cytotoxic than BA and 287.5× more cytotoxic than CA [1]. For genotoxicity measured in S. typhimurium strain TA100, IA is 2.6× more mutagenic than BA and 523.3× more mutagenic than CA [1]. In CHO cells, IA is 2.0× more genotoxic than BA and 47.2× more genotoxic than CA [1]. These data establish bromoacetate's toxicity profile as significantly less severe than iodoacetate while remaining substantially more toxicologically active than chloroacetate.

cytotoxicity genotoxicity structure-activity relationship S. typhimurium CHO cells

Optimal Application Scenarios for Sodium Bromoacetate Based on Quantitative Differentiation


Solid-State Synthesis of Porous Polyglycolide with Controlled Pore Size Distribution

Sodium bromoacetate undergoes thermally induced solid-state polymerization to yield polyglycolide and sodium bromide in a single-step, quantitative conversion without detectable crystalline or amorphous intermediates [1]. The byproduct sodium bromide precipitates as microcrystals within the polymer matrix, and the growth of these microcrystals can be controlled by varying the reaction temperature, enabling precise tuning of the pore size distribution in the resulting porous polyglycolide material [1]. In comparative studies, sodium chloroacetate polymerizes via a similar topochemical mechanism but yields sodium chloride as the byproduct [2]. The distinct solubility and crystal growth characteristics of sodium bromide versus sodium chloride provide sodium bromoacetate with unique advantages for producing biodegradable polymer scaffolds with tailored porosity for tissue engineering and drug delivery applications.

Carboxymethylation of Polysaccharides Requiring Balanced Reactivity and Process Control

Sodium bromoacetate serves as an efficient carboxymethylating agent for starch, cellulose, and other polysaccharides, occupying a strategic position between sodium chloroacetate (the industry standard for carboxymethyl starch production) and sodium iodoacetate [1]. While sodium chloroacetate is widely used for producing carboxymethyl starch with degree of substitution (DS) values of 0.3-0.4 for pharmaceutical super-disintegrant applications, its slower reaction kinetics necessitate extended processing times or elevated temperatures [2]. Sodium bromoacetate's 54% conversion efficiency in alkylation reactions—intermediate between iodoacetate (87%) and bromoethane sulfonate (74%) [3]—positions it as a viable alternative when reaction time constraints or lower energy consumption are prioritized, while its 53.5× lower cytotoxicity compared to chloroacetate analogs [4] offers occupational safety advantages in large-scale polysaccharide derivatization.

Site-Directed Protein Modification and Enzyme Active-Site Mapping

The 440-fold rate enhancement of bromoacetate alkylation of ribonuclease active-site histidines relative to free histidine demonstrates its utility as a mechanistic probe for enzyme structure-function studies [1]. The formation of a reversible enzyme-bromoacetate complex (Kd = 41 mM) prior to covalent modification enables active-site-directed labeling rather than random surface alkylation [1]. The 5.5 kcal/mol reduction in activation enthalpy (ΔH‡ = 11 kcal/mol for RNase vs. 16.5 kcal/mol for free histidine) confirms that the protein microenvironment actively facilitates the reaction [1]. This behavior makes sodium bromoacetate particularly valuable for mapping catalytically essential residues, studying enzyme mechanisms, and developing activity-based probes where non-specific alkylation by more reactive iodoacetate would confound interpretation.

Pharmaceutical Intermediate Synthesis Requiring Controlled Alkylation Potency

Sodium bromoacetate's intermediate reactivity in the haloacetate series—specifically its 2.9× lower cytotoxicity than iodoacetate in S. typhimurium and 3.2× lower cytotoxicity in CHO cells [1]—makes it a preferred alkylating reagent for pharmaceutical intermediate synthesis where both reaction efficiency and toxicological profile are critical procurement considerations. The compound is widely used to prepare bromoacetyl derivatives that serve as building blocks for anticancer agents targeting the PI3K/AKT signaling pathway [2]. Its SN2 reactivity, which is sufficient for complete conversion under mild conditions but less prone to side reactions than iodoacetate, enables the synthesis of styryl benzyl sulfones with significant cytotoxicity against human tumor cell lines [2]. For process chemists scaling up alkylation steps, the balanced reactivity-toxicity profile of sodium bromoacetate offers a safer alternative to dimethyl sulfate or methyl iodide while maintaining commercially acceptable reaction rates.

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